Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate
Description
tert-Butyl 2-(2-bromoethyl)morpholine-4-carboxylate (CAS: 765914-78-1) is a brominated morpholine derivative with the molecular formula C₁₁H₂₀BrNO₃ and a molecular weight of 294.19 g/mol . Its structure features a morpholine ring substituted at the 2-position with a 2-bromoethyl group and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. The bromoethyl moiety renders the compound highly reactive in alkylation and nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.
Properties
IUPAC Name |
tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQFXOIDFLTGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958026-64-7 | |
| Record name | tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include reduced forms of the original compound.
Scientific Research Applications
Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bromine-Substituted Morpholine Derivatives
(a) (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate (CAS: 919286-71-8)
- Molecular Formula: C₁₀H₁₈BrNO₃
- Molecular Weight : 280.17 g/mol
- Key Differences :
(b) tert-Butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate (CAS: 1955532-06-5)
- Molecular Formula: C₁₀H₁₈FNO₅S
- Molecular Weight : 283.32 g/mol
- Key Differences :
Hydroxy- and Amino-Substituted Derivatives
(a) (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1257850-82-0)
- Molecular Formula: C₁₁H₂₁NO₄
- Molecular Weight : 231.29 g/mol
- Key Differences :
(b) tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (CAS: 140645-53-0)
- Molecular Formula : C₁₀H₂₀N₂O₃
- Molecular Weight : 216.28 g/mol
- Key Differences: Aminomethyl group enables peptide coupling or reductive amination. Applications: Building block for bioactive molecules, such as kinase inhibitors .
(c) tert-Butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride (CAS: 2408958-75-6)
- Molecular Formula : C₁₂H₂₅ClN₂O₃
- Molecular Weight : 280.8 g/mol
- Key Differences: Extended aminopropyl chain with hydrochloride salt improves aqueous solubility.
Stereochemical and Functional Group Variations
(a) tert-Butyl (S)-2-((((4-bromophenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate (S35-1)
- Key Features :
(b) (R)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS: 1416444-68-2)
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula: C₁₁H₁₈BrN₃O₂
- CAS Number: 958026-64-7
The compound features a morpholine ring, which is known for its ability to interact with various biological targets, potentially influencing pharmacological effects.
The biological activity of this compound can be attributed to its structural components, particularly the morpholine moiety. Morpholines are often involved in:
- Enzyme Inhibition: They can act as inhibitors for various enzymes, potentially altering metabolic pathways.
- Receptor Binding: The compound may bind to specific receptors, modulating signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of morpholine compounds often possess antimicrobial properties. The presence of the bromoethyl group may enhance this activity by increasing lipophilicity, facilitating membrane penetration.
- In vitro tests against various bacterial strains suggest potential efficacy comparable to established antibiotics.
-
Anticancer Properties :
- Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer). IC50 values observed in these studies range from moderate to potent, warranting further investigation into its mechanism of action in cancer biology.
-
Neuroprotective Effects :
- Some morpholine derivatives have been studied for their neuroprotective properties. The ability of this compound to cross the blood-brain barrier could make it a candidate for neurodegenerative disease treatment.
Case Studies and Experimental Data
A summary of selected studies is presented below:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Antimicrobial | Disk diffusion method | Effective against E. coli and S. aureus with zones of inhibition comparable to standard antibiotics. |
| Study B | Anticancer | MTT assay on MCF-7 cells | IC50 = 15 µM; suggests moderate cytotoxicity. |
| Study C | Neuroprotection | In vitro neuronal cell model | Reduced apoptosis in neuronal cells exposed to oxidative stress. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
